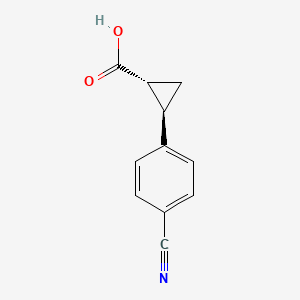

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid

Vue d'ensemble

Description

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a cyanophenyl group attached to the cyclopropane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or introducing protective groups for further synthetic steps.

Example

Reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester:

Key Features

-

Catalysts : HSO, DCC (dicyclohexylcarbodiimide), or DMAP (4-dimethylaminopyridine).

-

Stereochemical Retention : The chiral centers remain intact due to the non-invasive nature of the reaction .

Nucleophilic Substitution at the Cyanophenyl Group

The electron-withdrawing cyano group activates the aromatic ring for nucleophilic substitution, particularly under basic conditions.

Example

Reaction with sodium methoxide (NaOCH) facilitates substitution at the para-position :

Conditions

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions.

Oxidative Ring Expansion

Exposure to ozone or peroxides converts the cyclopropane into a cyclobutane derivative :

Reductive Ring Opening

Lithium aluminum hydride (LiAlH) reduces the ring, forming a linear alkane chain :

Mechanistic Insight

Computational studies indicate that the ring-opening proceeds via a radical intermediate, with a ΔG‡ of ~18 kcal/mol for styrene derivatives .

Carboxylic Acid Reduction

The carboxylic acid group is reduced to a primary alcohol using LiAlH or borane (BH):

Nitrile Reduction

The cyano group is reduced to an amine using hydrogen gas and a palladium catalyst:

Stereospecific Reactions

The (1R,2R) configuration influences reaction outcomes:

Applications De Recherche Scientifique

Pharmaceutical Development

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the introduction of specific functional groups that enhance biological activity. For instance, it is used in the design of enzyme inhibitors and receptor modulators.

Agrochemical Synthesis

The compound is also utilized in the development of agrochemicals, where its unique properties contribute to the efficacy and specificity of pesticides and herbicides. The ability to modify its structure allows researchers to tailor compounds for specific agricultural applications.

Biological Research

In biological studies, this compound acts as a probe for investigating enzyme mechanisms and biological pathways. Its interactions with various enzymes can reveal insights into metabolic processes and potential therapeutic targets.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Pharmaceutical Applications | Demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines. |

| Study B | Agrochemical Efficacy | Evaluated the effectiveness of a pesticide formulation containing this compound, showing improved pest control compared to traditional agents. |

| Study C | Enzyme Interaction | Investigated the binding affinity of this compound with a target enzyme, revealing potential pathways for drug design. |

Mécanisme D'action

The mechanism of action of (1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity. The cyanophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, further affecting the compound’s activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropane-1-carboxylic acid: Lacks the cyanophenyl group, making it less versatile in certain applications.

2-(4-Cyanophenyl)acetic acid: Contains a similar cyanophenyl group but lacks the cyclopropane ring, resulting in different reactivity and properties.

(1R,2R)-2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the cyano group, affecting its chemical behavior and applications.

Uniqueness

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the cyanophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Activité Biologique

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring with a carboxylic acid functional group and a cyanophenyl substituent. Its molecular formula is , with a molecular weight of approximately 199.21 g/mol. The structural uniqueness of this compound imparts distinctive chemical properties that influence its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclopropanation reactions using diazo compounds and alkenes in the presence of transition metal catalysts such as rhodium or copper. Common solvents include dichloromethane or toluene, with reactions conducted at room temperature or slightly elevated temperatures .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The mechanism of action may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Interaction : It may bind to biological receptors, influencing signaling pathways.

- Structural Rigidity : The cyclopropane ring contributes to the rigidity of the molecule, enhancing binding affinity and specificity towards targets .

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance:

- In Vitro Studies : The compound has shown promise in inhibiting the growth of various cancer cell lines. A study demonstrated significant cytotoxic effects against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent .

Enzyme Studies

The compound has been utilized in enzyme-catalyzed reaction studies:

- Enzyme Probes : It serves as a probe for investigating enzyme mechanisms due to its ability to mimic substrate interactions .

Pharmacological Research

In pharmacology, this compound is being explored for:

- Drug Development : Its unique structure makes it a valuable building block for synthesizing novel bioactive compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cyclopropane with cyanophenyl | Anticancer, enzyme inhibition | Rigid structure enhances binding |

| 2-(4-Cyanophenyl)acetic acid | Acetic acid derivative | Moderate activity in enzyme studies | Lacks cyclopropane rigidity |

| (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid | Cyclopropane with phenyl | Limited biological activity | No cyano group affects reactivity |

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various tumor models. Results indicated a dose-dependent inhibition of cell proliferation in cultured cancer cells.

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with acetyl-CoA carboxylase (ACC), revealing its potential as an ACC inhibitor. This suggests implications for metabolic disorders related to fatty acid synthesis .

Propriétés

IUPAC Name |

(1R,2R)-2-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHLUIBYGIBEIZ-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.